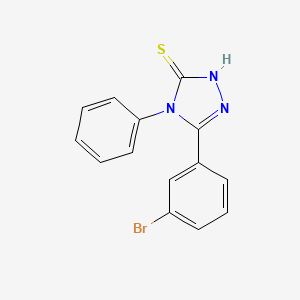

5-(3-bromophényl)-4-phényl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a bromophenyl group at the 5-position, a phenyl group at the 4-position, and a thiol group at the 3-position of the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Applications De Recherche Scientifique

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with metal ions.

Mécanisme D'action

Target of Action

Similar compounds have been found to have anticancer activity , suggesting that the compound may target cancer cells or specific proteins within these cells.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that the compound might interact with its targets through a similar mechanism, leading to changes at the molecular level .

Biochemical Pathways

Given the potential anticancer activity of similar compounds , it’s plausible that the compound could affect pathways related to cell growth and proliferation.

Pharmacokinetics

A study on similar compounds has described their synthesis, anticancer activity, molecular docking studies, adme, and toxicity prediction . This suggests that the compound could have similar pharmacokinetic properties, which would impact its bioavailability.

Result of Action

Similar compounds have demonstrated significant anticancer activity against certain cancer cell lines . This suggests that the compound could have a similar effect, potentially inhibiting the growth of cancer cells.

Action Environment

It’s worth noting that the efficacy of similar compounds in anticancer activity could potentially be influenced by factors such as the concentration of the compound, the type of cancer cells, and the specific conditions of the cellular environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the desired triazole-thiol compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-amine

- 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-ol

- 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-methyl

Uniqueness

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable tool in biochemical studies and drug design .

Activité Biologique

5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure, characterized by a bromophenyl group at the 5-position, a phenyl group at the 4-position, and a thiol group at the 3-position of the triazole ring, makes it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C14H10BrN3S

- Molecular Weight : 316.22 g/mol

- CAS Number : 204077-08-7

Synthesis

The synthesis typically involves a multi-step process starting with the reaction of 3-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is cyclized with thiocarbonyldiimidazole to yield the desired triazole-thiol compound. The reaction conditions usually involve solvents such as ethanol or dimethylformamide and may require heating to facilitate cyclization .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives, compounds demonstrated activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| 5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 31.25 - 62.5 | E. coli, S. aureus |

| Other derivatives | Varies | P. aeruginosa, C. albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its efficacy against Bcl-2-expressing human cancer cell lines. The results showed selective sub-micromolar IC50 growth-inhibitory activity against these cell lines .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | <1 | Bcl-2-expressing lines |

| Control (Gossypol) | <0.5 | Bcl-2-expressing lines |

The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl substituents can significantly influence biological activity. For instance, electron-donating groups enhance anticancer efficacy while electron-withdrawing groups reduce activity .

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:

- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects.

- Enzyme Interaction Studies : It serves as a probe for studying enzyme interactions due to its ability to form stable complexes with metal ions .

Case Studies

- Antimicrobial Efficacy : A study synthesized various S-substituted derivatives and tested their antimicrobial properties against clinical strains of bacteria and fungi. The results confirmed that modifications at the sulfur atom did not significantly alter the antimicrobial activity.

- Cancer Cell Line Testing : Another research project focused on the anticancer properties of triazole derivatives against HepG2 liver cancer cells using MTT assays to measure cell viability across different concentrations.

Propriétés

IUPAC Name |

3-(3-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNKKOJZQFGCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204077-08-7 | |

| Record name | 5-(3-BROMOPHENYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.